molecular formula C20H22F2N2O4 B5086752 1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate

1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate

Cat. No. B5086752
M. Wt: 392.4 g/mol
InChI Key: AJQYQPZHIMEXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate, also known as FBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FBP is a piperazine derivative that has been synthesized through a multi-step process.

Mechanism of Action

1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate's mechanism of action is not fully understood. However, it is believed that 1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate exerts its therapeutic effects through its interaction with the serotonin and dopamine systems in the brain. 1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate has been shown to have a variety of biochemical and physiological effects. 1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which may contribute to its anti-inflammatory and analgesic effects. Additionally, 1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate has several advantages for lab experiments. 1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate is a relatively stable compound that can be easily synthesized in large quantities. 1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate is also soluble in water and other common solvents, which makes it easy to work with in the lab. However, 1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate has several limitations for lab experiments. 1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate is a highly specialized compound that requires skilled chemists and specialized equipment to synthesize. Additionally, 1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate is a relatively new compound that has not been extensively studied, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for the study of 1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate. One potential direction is the further investigation of 1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate's potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Another potential direction is the investigation of 1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate's potential use in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand 1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate's mechanism of action and its biochemical and physiological effects. Finally, the development of new synthesis methods for 1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate may make it more accessible for use in lab experiments.

Synthesis Methods

1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate is synthesized through a multi-step process that involves the reaction of 2-fluorobenzylamine with 3-fluorobenzaldehyde to form 2-(3-fluorobenzyl)-1-phenylethanone. This intermediate is then reacted with piperazine to form 1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate. Finally, 1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate is converted to its oxalate salt form through reaction with oxalic acid. The synthesis of 1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate is a complex process that requires skilled chemists and specialized equipment.

Scientific Research Applications

1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate has been extensively studied for its potential therapeutic applications in various fields of medicine. 1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties. 1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, 1-(2-fluorobenzyl)-4-(3-fluorobenzyl)piperazine oxalate has been studied for its potential use in the treatment of cancer and other diseases.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2.C2H2O4/c19-17-6-3-4-15(12-17)13-21-8-10-22(11-9-21)14-16-5-1-2-7-18(16)20;3-1(4)2(5)6/h1-7,12H,8-11,13-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQYQPZHIMEXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC=CC=C3F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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